5(6)-Carboxyeosin

Beschreibung

Historical Context of Eosin-Based Fluorophores in Research

The story of eosin (B541160) dyes begins in the late 19th century, a period of significant advancement in the synthetic chemical industry. Eosin, a synthetic red dye, was first discovered in 1874 by Heinrich Caro, who was the director of the German chemical company Badische Anilin- und Soda-Fabrik (BASF). atomscientific.com The dye is derived from fluorescein (B123965) through a process of bromination. atomscientific.com The name "eosin" was given by its inventor after "Eos," the nickname of a childhood friend. wikipedia.org

Initially, eosin dyes were commercialized for the textile industry. wikipedia.org However, their application soon expanded into the burgeoning field of histology. In 1876, Ernst Fischer first described the use of eosin as a histological stain. hekint.org A pivotal development occurred in 1877 when the Russian chemist Nicolaus Wissozky introduced the combination of hematoxylin (B73222) and eosin (H&E) as a dual-staining method. atomscientific.com This technique, which stains the cell cytoplasm and extracellular matrix in shades of pink and red while hematoxylin stains the nuclei blue, became a cornerstone of histology and remains one of the most widely used staining methods in medical diagnosis and research. atomscientific.comwikipedia.org

Eosin Y, a tetra-bromo derivative of fluorescein, is the most common form of eosin used for histological staining. wikipedia.org The development and application of eosin and other early synthetic dyes like fluorescein marked the beginning of the use of fluorophores in scientific investigation, paving the way for the advanced fluorescent probes used today. nih.govwikipedia.org

Academic Significance of 5(6)-Carboxyeosin as a Versatile Research Tool

This compound is recognized as a highly versatile and multifunctional dye in the scientific community. targetmol.commedchemexpress.com It is a brominated analog of carboxyfluorescein and is valued for its properties as a photosensitizer and a potent generator of singlet oxygen, producing it at a rate 19 times greater than fluorescein. abcam.com

A key feature contributing to its versatility is the presence of a carboxylic acid group. This functional group allows for the covalent attachment of this compound to primary amines on biomolecules such as proteins, peptides, and nucleic acids through a process called bioconjugation. targetmol.com This labeling capability makes it an invaluable tool for fluorescently tagging specific molecules for detection and visualization in a variety of experimental setups.

The diacetate form, this compound diacetate, is also widely used. It is a cell-permeant substrate that becomes fluorescent after being hydrolyzed by intracellular esterases, making it useful for studying cell viability and function. targetmol.comworldscientific.com The ability to be chemically modified and conjugated to other molecules, combined with its inherent fluorescent properties, underpins the academic significance of this compound as a flexible and powerful research tool. targetmol.com

Overview of Key Research Domains Utilizing this compound

The unique properties of this compound have led to its application across a broad spectrum of research domains. Its utility extends from fundamental biological studies to more specialized areas of investigation. targetmol.commedchemexpress.combio-connect.nl

Key research applications include:

Cellular and Tissue Analysis : It is widely used to observe and analyze cellular structures, distinguish between different cell types, and study tissue pathology. targetmol.commedchemexpress.combio-connect.nlmedchemexpress.com

Biomolecule Tracking and Detection : The ability to label proteins and other biomolecules makes it a crucial tool for tracking their location and interactions within cells and in biochemical assays. targetmol.commedchemexpress.com

Functional Cellular Assays : Researchers use this compound and its derivatives to evaluate cell functions, such as measuring intracellular pH and monitoring cell viability. targetmol.comworldscientific.com

Fluorescence-Based Methodologies : It is a staple fluorophore in techniques like fluorescence microscopy, live cell imaging, flow cytometry, and fluorescence spectroscopy.

Ion Pump and Channel Research : this compound has been identified as a specific inhibitor of the plasma membrane Ca2+ pump (PMCA) and has been used to study the function of other ion pumps like the Na,K-ATPase. abcam.comopenrepository.comcore.ac.uk

Photobiology and Photochemistry : As an effective photosensitizer, it is employed in studies involving light-induced processes, such as photobiocatalysis and the photoinactivation of microorganisms. abcam.comresearchgate.net

Immunology : It has been utilized in studies investigating cellular processes in immune cells, such as the modulation of intracellular calcium levels in T cells. nih.gov

The diverse applications of this compound are summarized in the following table:

| Research Domain | Specific Application of this compound |

| Cell Biology | Observing cell structures, distinguishing cell types, live cell imaging. targetmol.com |

| Biochemistry | Labeling proteins and antibodies, tracking biomolecules, biochemical assays. |

| Physiology | Evaluating cell functions, measuring intracellular pH, studying ion pump activity. targetmol.comworldscientific.comcore.ac.uk |

| Microbiology | Monitoring and photoinactivation of microorganisms. targetmol.comabcam.com |

| Pathology | Studying tissue pathology. targetmol.combio-connect.nl |

| Biotechnology | Use in immunofluorescence, flow cytometry, and as a photosensitizer in biocatalysis. researchgate.net |

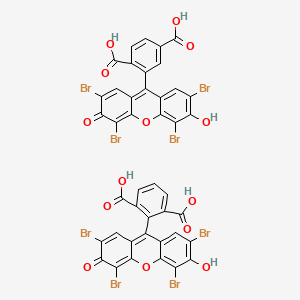

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSXKPEQVWGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16Br8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132201-84-4 | |

| Record name | 5(6)-Carboxyeosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isomeric Purity for Research Applications

Strategies for 5(6)-Carboxyeosin Isomer Synthesis

The production of this compound isomers is fundamentally a two-stage process: the synthesis of the carboxyfluorescein backbone followed by halogenation. The strategies employed aim to control the formation of the initial isomeric mixture and efficiently convert it to the final product.

The traditional method for synthesizing the 5(6)-carboxyfluorescein precursor is a Friedel-Crafts acylation reaction. researchgate.net This involves the condensation of resorcinol with trimellitic anhydride (4-carboxyphthalic anhydride). tamu.edu The reaction is typically catalyzed by an acid, such as methanesulfonic acid or zinc chloride, and proceeds at an elevated temperature. researchgate.nettamu.edu This condensation reaction is not regioselective and results in an approximate 1:1 mixture of the 5-carboxyfluorescein and 6-carboxyfluorescein isomers. researchgate.net

Following the synthesis of the carboxyfluorescein isomer mixture, the subsequent step is bromination. This electrophilic substitution reaction introduces four bromine atoms onto the xanthene core of the fluorescein (B123965) molecule, yielding the this compound mixture. The process results in a product that is a combination of 5-Carboxyeosin and 6-Carboxyeosin.

Advances in synthetic chemistry have led to refined pathways that offer better yields and facilitate the purification of the desired isomers. While the fundamental condensation reaction remains the same, optimization of reaction conditions and the development of large-scale procedures have improved accessibility to these compounds. dtu.dk For instance, using methanesulfonic acid as both the solvent and catalyst for the condensation of resorcinol and 4-carboxyphthalic anhydride has been shown to be an effective method for producing the initial carboxyfluorescein isomer mixture. tamu.edu Subsequent procedural improvements focus more on the separation of these isomers rather than altering the initial non-regioselective synthesis. tamu.edudtu.dk

One reported improvement involves the preparation of derivatives of the carboxyfluorescein isomers, such as diacetates or dipivaloates, which can alter the solubility and chromatographic behavior of the isomers, thereby facilitating their separation before or after bromination. researchgate.net

Regioisomer Separation Techniques

Obtaining isomerically pure 5-Carboxyeosin or 6-Carboxyeosin is paramount for many applications. Because the initial synthesis produces a mixture, the separation of these regioisomers is a crucial step. tamu.edu The structural similarity of the 5- and 6- isomers makes their separation challenging, often requiring extensive or highly optimized purification methods. researchgate.nettamu.edu

Chromatography is a primary technique for separating the 5- and 6-carboxyeosin isomers, or more commonly, their carboxyfluorescein precursors. chromatographytoday.com High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is effective but can be costly for large-scale production. tamu.edunsf.gov

Column chromatography over silica (B1680970) gel is another widely used method. researchgate.net The separation can be enhanced by converting the isomers into less polar derivatives, such as diacetate or pentafluorophenyl esters, which often exhibit different affinities for the stationary phase. researchgate.net For example, the N-hydroxysuccinimide (NHS) esters of 5- and 6-carboxyfluorescein diacetate have been successfully separated on a silica gel column using a toluene/ethyl acetate (B1210297) solvent system.

Table 1: Chromatographic Conditions for Isomer Separation

| Technique | Derivative | Stationary Phase | Mobile Phase / Eluent | Reference |

|---|---|---|---|---|

| Column Chromatography | N-hydroxysuccinimide diacetate esters | Silica Gel | Ethyl Acetate/Toluene (20:80) | |

| Preparative HPLC | Carboxyfluorescein | Reverse Phase C-18 | Acetonitrile (B52724), Water, Triethylamine, Acetic Acid | tamu.edu |

| Column Chromatography | Pentafluorophenyl dipivalate esters | Silica Gel | Not specified | researchgate.net |

Fractional crystallization is a powerful technique for separating regioisomers on a larger scale. researchgate.net This method relies on the slight differences in the solubility of the isomers or their derivatives in a particular solvent system. It has been reported that the 5- and 6-carboxyfluorescein isomers can be separated by recrystallization from a methanol-hexane or ethanol-hexane solvent mixture, achieving purities of over 98%. tamu.edu

In one procedure, the crude mixture of carboxyfluorescein isomers from the condensation reaction is recrystallized multiple times. tamu.edu By carefully selecting the solvent system and controlling the temperature, one isomer preferentially crystallizes out of the solution while the other remains in the mother liquor. tamu.edu For instance, recrystallizing the mixture from methanol/hexane at -18 °C can yield a sample enriched in the 6-isomer, while subsequent recrystallization of the mother liquor from ethanol/hexane can yield the 5-isomer. tamu.edu This approach often involves the separation of intermediate adducts, such as methanesulfonic acid adducts, which are then converted to the final carboxyfluorescein isomers. tamu.edu

Preparation of Reactive Derivatives for Bioconjugation

For applications in bioconjugation, such as labeling proteins, antibodies, or nucleic acids, the carboxylic acid group of this compound must be converted into a reactive ester. thermofisher.com This "activation" step makes the dye reactive toward primary amine groups found on biomolecules, forming stable amide bonds. thermofisher.com

The most common reactive derivative is the N-hydroxysuccinimide (NHS) ester. The synthesis of this compound NHS ester typically involves protecting the phenolic hydroxyl groups of the dye as acetates, forming this compound diacetate. This prevents side reactions. The carboxylic acid group of the diacetate is then activated using a carbodiimide, such as N,N′-diisopropylcarbodiimide (DIC), in the presence of N-hydroxysuccinimide (NHS). The resulting this compound diacetate NHS ester is a versatile reagent for labeling biomolecules. Once conjugated to the target molecule, the acetate protecting groups can be removed by hydrolysis if the native fluorescence of the eosin (B541160) is required.

Synthesis of N-Hydroxysuccinimide Esters (e.g., this compound Diacetate N-Succinimidyl Ester)

The most common strategy for activating the carboxylic acid groups of carboxyeosin for reaction with primary amines on biomolecules is the formation of an N-hydroxysuccinimide (NHS) ester. This active ester readily reacts with nucleophilic amine groups under mild conditions to form a stable amide bond.

A significant challenge in working with this compound is the difficulty in separating the 5- and 6-isomers. Research has shown that a highly effective method to overcome this is through the diacetate protection of the phenolic hydroxyl groups of the corresponding fluorescein analog, 5(6)-carboxyfluorescein. nih.govresearchgate.netnih.gov This strategy is directly applicable to carboxyeosin. The acetylation of the hydroxyl groups increases the hydrophobicity of the molecule, which facilitates chromatographic separation of the isomers.

The synthetic process can be summarized in the following key steps: researchgate.netacs.org

Diacetate Protection: The mixture of this compound is treated with acetic anhydride in the presence of a base like pyridine. This step converts the phenolic hydroxyls to acetate esters, yielding this compound diacetate.

Activation with NHS: The carboxyl group of the diacetate-protected eosin is then activated. This is typically achieved by reacting the this compound diacetate with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDAC), in an anhydrous organic solvent like N,N-dimethylformamide (DMF). acs.org

Isomer Separation: The resulting mixture of 5- and 6-carboxyeosin diacetate N-succinimidyl esters can then be efficiently separated using column chromatography on silica gel. researchgate.net The difference in polarity between the two isomers, enhanced by the diacetate protection, allows for their isolation in high purity (>98%). researchgate.net

This diacetate-based methodology allows for the preparation of the individual 5- and 6-isomers of the carboxyeosin NHS ester on a multi-gram scale, making these valuable research tools more accessible. nih.gov The resulting product, often referred to as CFSE or CFDA-SE in its fluorescein form, is a cell-permeable dye precursor that becomes fluorescent and amine-reactive upon intracellular cleavage of the acetate groups by esterases. stemcell.comsigmaaldrich.com

Table 1: Key Reagents in the Synthesis of Carboxyeosin Diacetate N-Succinimidyl Ester

| Reagent | Role |

|---|---|

| This compound | Starting fluorophore |

| Acetic Anhydride | Acetylating agent for diacetate protection |

| N-Hydroxysuccinimide (NHS) | Forms the active ester |

| EDAC | Carbodiimide coupling agent |

Development of Other Amine-Reactive Forms for Labeling

While NHS esters are the most widely used amine-reactive derivatives, other functional groups have been developed to offer different reactivity profiles, stability, or coupling efficiencies. thermofisher.comaatbio.com The development of these alternative forms provides researchers with a broader toolkit for bioconjugation.

Pentafluorophenyl (PFP) Esters: An important alternative to NHS esters are pentafluorophenyl (PFP) esters. wikipedia.org These are synthesized by activating the carboxylic acid of this compound with pentafluorophenol, typically using a coupling agent like EDAC in a manner similar to NHS ester synthesis. nih.govacs.org PFP esters exhibit several advantages, most notably their increased resistance to spontaneous hydrolysis in aqueous media compared to NHS esters. wikipedia.org This enhanced stability provides a longer half-life for the active ester during labeling reactions, which can be beneficial for optimizing conjugation yields, especially when working with dilute protein solutions. Like their NHS counterparts, the isomeric mixture of this compound PFP esters can be separated by chromatography to yield the pure 5- and 6-isomers. acs.orgacs.org

Isothiocyanates: The isothiocyanate group (-N=C=S) is another well-established amine-reactive moiety. Eosin-5-isothiocyanate is a commercially available derivative that reacts with primary amines on proteins and other biomolecules to form a stable thiourea linkage. pubcompare.aiabcam.combiotium.com The reaction is typically carried out under slightly alkaline conditions (pH 9-11) to ensure the target amine groups are deprotonated and thus sufficiently nucleophilic. researchgate.net While the thiourea bond is generally stable, isothiocyanates themselves can be less stable for long-term storage than NHS esters and are susceptible to degradation by moisture. Nonetheless, eosin isothiocyanate remains a valuable reagent, particularly in applications like fluorescence resonance energy transfer (FRET) and as a photosensitizer. biotium.com

Other Amine-Reactive Moieties: The field of bioconjugation has seen the introduction of several other amine-reactive groups, although their application specifically with carboxyeosin is less documented than for other fluorophores. These include:

Sulfonyl Chlorides: These react with amines to form highly stable sulfonamides.

Sulfodichlorophenol (SDP) and Tetrafluorophenyl (TFP) Esters: These are other types of active esters developed to have greater hydrolytic stability than traditional NHS esters, offering more flexibility in conjugation protocols. thermofisher.comthermofisher.com

The choice of an amine-reactive form depends on the specific requirements of the experiment, including the nature of the biomolecule to be labeled, the desired stability of the conjugate, and the reaction conditions.

Table 2: Comparison of Amine-Reactive Forms of Carboxyeosin

| Reactive Group | Linkage Formed with Amine | Key Features |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Amide | Most common; good reactivity; susceptible to hydrolysis. |

| Pentafluorophenyl (PFP) Ester | Amide | More resistant to hydrolysis than NHS esters. |

| Isothiocyanate | Thiourea | Forms stable linkage; requires alkaline pH for optimal reaction. |

Bioconjugation Strategies and Their Impact on Research Design

Amine-Reactive Conjugation with Biomolecules for Research Probes

The most common strategy for conjugating 5(6)-Carboxyeosin to biomolecules involves targeting primary amine groups. This is typically achieved by activating the carboxylic acid group of the dye into a more reactive form, most notably a succinimidyl ester (also known as an N-hydroxysuccinimide or NHS ester). tocris.combiotium.com This amine-reactive approach is widely used due to the abundance of primary amines in many biological molecules and the stability of the resulting amide bond. thermofisher.comnih.gov

Covalent Labeling of Proteins and Peptides for Functional Studies

The covalent labeling of proteins and peptides with fluorescent probes like this compound is a cornerstone of functional studies. nih.gov The primary targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. tocris.com By converting this compound into an amine-reactive succinimidyl ester (SE), such as this compound diacetate N-succinimidyl ester, it can readily react with these nucleophilic amine groups under slightly basic conditions (typically pH 8.3-8.5) to form a stable, covalent amide bond. biotium.com

This labeling allows for the direct visualization and tracking of proteins and peptides in various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. For instance, studies have utilized fluorone dyes, including this compound, to probe the structure and function of enzymes like Na,K-ATPase by monitoring fluorescence changes upon nucleotide binding. researchgate.net The attachment of the dye provides a sensitive reporter for conformational changes or interactions, yielding critical data on protein dynamics and function. researchgate.net However, a key characteristic of this method is that it can lead to a heterogeneous mixture of products, with the dye attached at multiple lysine sites, which may be a limitation for studies requiring precise localization. researchgate.net

Table 1: Comparison of Common Amine-Reactive Chemistries

| Reactive Group | Target Functional Group | Resulting Bond | Stability | Key Features |

|---|---|---|---|---|

| Succinimidyl Ester (SE/NHS Ester) | Primary Amines (e.g., Lysine) | Amide | Very Stable | Most common method for protein labeling; reaction performed at pH ~8.3. biotium.comthermofisher.com |

| Isothiocyanate (ITC) | Primary Amines | Thiourea | Stable | Can react with amino, sulfhydryl, and other groups; forms a slightly less stable bond than NHS esters. targetmol.com |

| Sulfonyl Chloride (SC) | Primary Amines | Sulfonamide | Stable | Highly reactive, but also more susceptible to hydrolysis. thermofisher.com |

Conjugation with Nucleic Acids and Oligonucleotides

Similar to proteins, nucleic acids and synthetic oligonucleotides can be labeled with this compound for a variety of research applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and quantitative polymerase chain reaction (qPCR). targetmol.comnih.gov The conjugation strategy often involves incorporating an amine-modified nucleotide into the oligonucleotide during synthesis. genelink.comjenabioscience.com This modified nucleotide contains a primary amine attached via a spacer arm, which then serves as a reactive handle for an NHS-ester activated dye like this compound SE. genelink.combiotium.com

The resulting fluorescently labeled oligonucleotides act as probes that can report on hybridization events or be used for detection in various assays. nih.gov The properties of these probes are critical for their performance. For example, the covalent attachment of dyes like fluorescein (B123965) and its derivatives is a foundational technique for creating probes used in bioanalysis. nih.gov The design of these conjugates, including the choice of dye and the point of attachment, is crucial for developing effective diagnostic and research tools. researchgate.netoup.com

Design Considerations of Linker Chemistry in this compound Conjugates

The linker, or spacer arm, that connects this compound to the target biomolecule is not merely a point of attachment but a critical component that can significantly influence the properties of the final conjugate. nih.govbiosyn.com Key design considerations include the linker's length, flexibility, and chemical nature, as these factors can impact the stability of the conjugate, the solubility, and the photophysical properties of the dye. bris.ac.ukmdpi.com

Research on dye-oligonucleotide conjugates has demonstrated that linker characteristics directly affect the fluorescence quantum yield. bris.ac.uk For example, studies using the related dye JOE found that a rigid linker (trans-aminocyclohexanol, ACH) resulted in a higher fluorescence quantum yield compared to a more flexible linker (aminohexanol, AH), especially when the dye was positioned near guanine (B1146940) bases, which are known to quench fluorescence. bris.ac.uk The rigid linker likely holds the dye in an orientation that minimizes interaction with the quenching nucleobases. bris.ac.uk Similarly, the length of the linker can be adjusted to minimize steric hindrance and prevent the dye from interfering with the biological activity of the labeled molecule. biosyn.com Shorter linkers are used when proximity is not an issue, while longer chains are employed to space the dye away from the biomolecule to avoid undesirable interactions. biosyn.com

Table 2: Impact of Linker Properties on Dye-Oligonucleotide Conjugates

| Linker Property | Description | Impact on Conjugate Performance | Research Finding Example |

|---|---|---|---|

| Flexibility | The degree of rotational freedom in the linker chain. | Influences dye-biomolecule interactions and fluorescence quantum yield. bris.ac.uk | A rigid ACH linker provides a higher quantum yield for JOE dye conjugates compared to a flexible AH linker by reducing quenching from adjacent guanines. bris.ac.uk |

| Length | The number of atoms in the spacer arm (e.g., C3, C6, C12). | Affects the distance between the dye and the biomolecule, influencing steric hindrance and potential quenching. biosyn.com | Long spacer arms are desirable for attaching large molecules like enzymes to oligonucleotides to maintain functionality. genelink.com |

| Attachment Point | The position on the biomolecule where the linker is attached (e.g., 5'-end, 3'-end, internal). | Can affect enzymatic processes (e.g., polymerase extension) and probe performance in assays like qPCR. genelink.comresearchgate.net | A 3'-end label on an oligonucleotide will block it from being used as a primer for polymerase chain elongation. genelink.com |

Emerging Bioconjugation Techniques Utilizing this compound

While amine-reactive chemistry remains a workhorse, newer bioconjugation methods are emerging that offer greater specificity and control. These techniques are being adapted for use with fluorescent dyes like this compound to create more precisely defined research probes.

Applications of Click Chemistry for Specific Biomolecule Labeling

This technique allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or synthetically tagged with either an azide (B81097) or an alkyne handle. interchim.frthermofisher.com For example, an alkyne-modified nucleotide can be incorporated into DNA, which can then be "clicked" with an azide-functionalized fluorescent dye. glenresearch.com While many common dyes like fluorescein (FAM) and rhodamine (TAMRA) are commercially available in azide- or alkyne-modified forms, the adaptation of this compound for click chemistry would involve synthesizing a derivative that contains either an azide or an alkyne group. interchim.frjenabioscience.com Such a derivative would enable researchers to leverage the superior specificity of click chemistry for labeling proteins, nucleic acids, and other biomolecules with this compound in complex biological environments. glenresearch.cominterchim.fr

Development of Site-Specific Labeling Approaches

A significant limitation of traditional NHS ester chemistry is the lack of control over the labeling site, often resulting in multiple dye molecules attached to various lysine residues. tocris.comresearchgate.net To overcome this, site-specific labeling methods are being developed to attach a probe to a single, predetermined location on a protein. nih.govnih.gov

One of the most powerful approaches is the genetic incorporation of unnatural amino acids (UAAs) into proteins. nih.govcam.ac.ukfrontiersin.org This technique uses an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate a UAA with a bioorthogonal functional group (like an azide or an alkyne) at a specific site in the protein's sequence, directed by a stop codon (e.g., TAG). nih.govfrontiersin.org The incorporated UAA then serves as a unique chemical handle for reaction with a correspondingly modified probe. cam.ac.uk For example, a protein containing an azide-functionalized UAA could be specifically labeled with an alkyne-modified this compound via a click reaction. nih.gov

Another strategy involves enzymatic labeling, where an enzyme recognizes a specific peptide tag fused to the protein of interest and catalyzes the transfer of a labeled substrate onto that tag. creative-proteomics.comnih.gov These methods provide exquisite control over the labeling stoichiometry and location, minimizing perturbation of the protein's native structure and function and enabling more precise and quantitative functional analyses. nih.gov

Table 3: Comparison of Traditional vs. Emerging Labeling Strategies

| Feature | Traditional (NHS Ester Chemistry) | Emerging (Site-Specific/Click Chemistry) |

|---|---|---|

| Specificity | Reacts with all accessible primary amines (e.g., Lysines, N-terminus). tocris.com | Reacts at a single, predetermined site via a bioorthogonal handle. nih.gov |

| Product | Heterogeneous mixture with variable degrees of labeling. researchgate.net | Homogeneous, uniformly labeled product (1:1 dye-to-protein ratio). |

| Control | Limited control over labeling site and stoichiometry. tocris.com | High degree of control over both site and stoichiometry. nih.gov |

| Underlying Tech | Chemical reaction between NHS ester and amine. nih.gov | Genetic code expansion with unnatural amino acids or enzymatic labeling. cam.ac.ukcreative-proteomics.com |

| Application | General protein labeling, immunofluorescence, flow cytometry. | High-resolution imaging (SMLM), precise FRET studies, quantitative biology. frontiersin.org |

Characterization of this compound Conjugates

Following the synthesis of bioconjugates, a rigorous characterization process is essential to confirm the successful covalent linkage of the fluorescent dye to the target biomolecule and to ensure the purity of the final product. For this compound conjugates, this process primarily involves spectroscopic and chromatographic techniques. These analyses validate the integrity of the conjugate, determine the efficiency of the labeling reaction, and remove any unreacted components, which are critical steps for the reliability and reproducibility of subsequent research applications.

Spectroscopic Analysis of Conjugate Integrity and Stoichiometry

Spectroscopic methods are fundamental for confirming the formation of the this compound-biomolecule conjugate and for quantifying the extent of labeling. The primary techniques employed are UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.

The integrity of the conjugate is first confirmed by measuring the absorption spectrum. A successful conjugation will result in a spectrum that exhibits the characteristic absorbance peaks of both the biomolecule (e.g., proteins at ~280 nm) and the this compound dye. This compound is a brominated analog of carboxyfluorescein and typically shows maximum absorbance around 520-530 nm. abcam.com The presence of both peaks in the spectrum of the purified product is a clear indication of successful covalent attachment.

Fluorescence spectroscopy further corroborates the conjugation. The conjugate is excited at or near the absorbance maximum of the eosin (B541160) dye, and the resulting emission spectrum is recorded. For this compound, the emission maximum is typically observed around 540-545 nm. abcam.comcore.ac.uk The process of conjugation can sometimes lead to slight shifts in the spectral properties of the dye and may also affect its fluorescence quantum yield. muni.cz

A critical parameter determined through spectroscopy is the stoichiometry of labeling, often referred to as the Degree of Labeling (DOL). The DOL represents the average number of dye molecules attached to each biomolecule. sigmaaldrich.com It is calculated using the Beer-Lambert law from the absorbance values of the conjugate solution at two wavelengths: the maximum absorbance of the dye (Adye) and the maximum absorbance of the protein (Aprotein at 280 nm). sigmaaldrich.com

The calculation requires the molar extinction coefficients (ε) of both the dye and the protein at these wavelengths. A correction factor is often necessary to account for the dye's contribution to the absorbance at 280 nm.

The formula for the Degree of Labeling is: DOL = (A_dye / ε_dye) / ([A_protein - (A_dye * CF)] / ε_protein) Where:

Adye is the absorbance of the conjugate at the dye's λmax.

εdye is the molar extinction coefficient of the dye at its λmax.

Aprotein is the absorbance of the conjugate at 280 nm.

εprotein is the molar extinction coefficient of the protein at 280 nm.

CF is the correction factor (A280 / Adye,max) for the dye.

An optimal DOL is crucial for experimental success; a value between 0.5 and 1.0 is often recommended to ensure a good signal without adversely affecting the biomolecule's function due to over-labeling. nanotempertech.com

Table 1: Spectroscopic Properties of this compound and its Conjugates

Chromatographic Assessment of Labeled Species Purity

Following spectroscopic confirmation, chromatographic techniques are employed to separate the desired this compound conjugate from unreacted (free) dye and any unlabeled biomolecules. This purification step is critical for accurate quantification and to prevent artifacts in downstream applications. High-Performance Liquid Chromatography (HPLC) and size-exclusion chromatography are the most common methods.

By monitoring the elution profile with a detector (e.g., a UV-Vis detector set to the absorbance maxima of the protein and the dye), distinct peaks corresponding to the unlabeled protein, the conjugate, and the free dye can be resolved. nih.gov The purity of the conjugate is determined by integrating the area of its corresponding peak relative to the total area of all peaks. For antibody-drug conjugates, RP-HPLC can also be used to determine the distribution of dye molecules by separating the light and heavy chains after a reduction step. nih.gov

Table 2: Illustrative RP-HPLC Gradient for Purifying a this compound-Protein Conjugate

Size-Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their size. This method is highly effective for removing small molecules like the unconjugated this compound dye from the much larger bioconjugate. sigmaaldrich.com The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the labeled protein, cannot enter the pores and thus elute more quickly from the column. Smaller molecules, like the free dye, enter the pores, extending their path length and causing them to elute later. sigmaaldrich.com Collecting the initial fractions allows for the isolation of the purified, high-molecular-weight conjugate.

Applications of 5 6 Carboxyeosin As a Fluorescent Probe in Mechanistic Biological Studies

Advanced Fluorescence Microscopy Techniques

5(6)-Carboxyeosin and its derivatives are instrumental in various advanced fluorescence microscopy techniques, enabling detailed visualization and analysis of cellular structures and dynamic processes.

Live Cell Imaging for Spatiotemporal Tracking of Cellular Processes

Derivatives of this compound, such as its diacetate succinimidyl ester, are employed for live-cell imaging. These probes can be used to label specific cellular components or macromolecules, allowing for the real-time tracking and monitoring of biological activities under physiological conditions. The ability to observe these processes as they happen provides crucial insights into the dynamic nature of the cell. For instance, the diacetate form of this compound is cell-permeant and becomes fluorescent after being hydrolyzed by intracellular esterases, making it a useful tool for tracking cells. thermofisher.com

Microscopic Visualization of Cell Structures and Macromolecules

This compound-based probes are vital for observing and analyzing cell structures and tracking biomolecules. targetmol.com The succinimidyl ester derivative of this compound diacetate can be used to label cellular structures and macromolecules for detailed imaging. This allows researchers to visualize the intricate components of cells with high precision. The visualization of macromolecules in their natural cellular environment is crucial for understanding their function and interactions. nih.govembopress.org

Correlative Light-Electron Microscopy for Ultrastructural Analysis with this compound

Correlative light and electron microscopy (CLEM) combines the advantages of both imaging modalities to provide a comprehensive view of biological samples, from the whole cell down to its ultrastructural details. mdpi.comdelmic.com this compound has been successfully used as a marker in CLEM studies. researchgate.net Specifically, a fluorescent thymidine (B127349) analog, 2',4',5',7'-tetrabromofluorescein-aminoallyl-dUTP (eosin-aminoallyl-dUTP), was synthesized and incorporated into the DNA of Escherichia coli. researchgate.netresearchgate.net The four bromine atoms in the eosin (B541160) molecule allow for electron spectroscopic imaging (ESI) in a transmission electron microscope (TEM), enabling the visualization of the labeled DNA within the cell's ultrastructure. researchgate.net This approach allows for the direct observation of labeled cells by both fluorescence and electron microscopy without the need for prior fixation, providing a powerful tool for studying the in vivo localization of newly synthesized DNA. researchgate.net

Flow Cytometry for Cell Population Characterization

Flow cytometry is a powerful technique for analyzing large populations of cells, and fluorescent probes like this compound are essential for these analyses. guidechem.com

Immunofluorescence Staining for Protein Localization and Expression Profiling

This compound diacetate succinimidyl ester is a valuable tool for immunofluorescence applications. It can be used to label proteins and antibodies with high precision, facilitating the visualization of specific proteins within a complex biological environment. This is crucial for understanding protein localization and for expression profiling, which involves determining the levels of specific proteins in different cell populations. thermofisher.commdpi.com

Evaluation of Cell Functions and Differentiation through Fluorescent Tagging

Fluorescent tagging with derivatives of this compound is a key method for evaluating various cellular functions and tracking cell differentiation. targetmol.comgoogleapis.com For example, the succinimidyl ester of carboxyfluorescein diacetate (CFSE), a related compound, is widely used to monitor cell proliferation. thermofisher.com When a cell divides, the CFSE label is distributed equally between the two daughter cells, leading to a halving of fluorescence intensity with each generation. thermofisher.comthermofisher.com This allows researchers to track cell division and assess the proliferative capacity of a cell population. thermofisher.com Similarly, this compound diacetate succinimidyl ester is expected to have similar applications, but with the advantage of being excitable at longer wavelengths, which can be useful for multi-color experiments. thermofisher.com The evaluation of cell-specific differentiation often involves monitoring changes in gene and protein expression, which can be assessed using fluorescently labeled probes. nih.gov

Research Findings Summary

| Application Area | Technique | Specific Use of this compound Derivative | Key Findings |

| Advanced Fluorescence Microscopy | Live Cell Imaging | Labeling of cellular structures and macromolecules for real-time tracking. | Enables monitoring of dynamic biological processes in their physiological context. |

| Microscopic Visualization | Staining of cell structures and macromolecules. targetmol.com | Provides detailed images of cellular components. | |

| Correlative Light-Electron Microscopy (CLEM) | As a fluorescent and electron-dense marker for DNA visualization. researchgate.net | Allows for in vivo imaging of newly synthesized DNA at both the light and ultrastructural levels. researchgate.netresearchgate.net | |

| Flow Cytometry | Immunofluorescence Staining | Labeling of proteins and antibodies. | Facilitates the detection and quantification of specific proteins for localization and expression studies. thermofisher.com |

| Cell Function and Differentiation | Fluorescent tagging to monitor cell proliferation and other functions. thermofisher.comtargetmol.comthermofisher.com | Allows for the tracking of cell generations and the assessment of cellular responses to various stimuli. thermofisher.comthermofisher.comnih.gov |

Biochemical and Enzymatic Assay Development

The unique fluorescent properties of this compound and its derivatives make them valuable tools in the development of biochemical and enzymatic assays. These compounds can act as fluorogenic substrates, enabling the sensitive measurement of enzyme activity and the quantitative assessment of substrate binding.

Use as Fluorogenic Substrate in Enzyme Activity Measurement

This compound and its diacetate form serve as versatile fluorogenic substrates for various enzymes, particularly esterases. targetmol.com The principle behind their use lies in the modification of the eosin molecule with groups that quench its fluorescence. For instance, this compound diacetate is a cell-permeable compound that is essentially non-fluorescent. targetmol.com Upon entering a cell, intracellular esterases cleave the acetate (B1210297) groups, releasing the highly fluorescent this compound. targetmol.com This enzymatic reaction leads to a significant increase in fluorescence intensity, which can be monitored to quantify enzyme activity.

This method is not limited to cellular assays and can be adapted for in vitro enzyme kinetic studies in microplate formats. thermofisher.combmglabtech.com The rate of the enzymatic reaction is directly proportional to the increase in fluorescence over time. To ensure accurate quantification, a standard curve using the fluorescent product, such as p-nitrophenol in some assay systems, is often employed to correlate fluorescence intensity with the amount of product formed. bmglabtech.com The general steps for such an assay involve:

Preparation of a substrate stock solution, typically in an organic solvent like DMSO. thermofisher.combmglabtech.com

Dilution of the stock solution into an appropriate assay buffer. thermofisher.com

Initiation of the reaction by adding the enzyme preparation. thermofisher.com

Monitoring the change in fluorescence at the appropriate excitation and emission wavelengths over a set period. thermofisher.commdpi.com

The sensitivity of fluorescence-based assays often surpasses that of colorimetric methods, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. megazyme.com

Assessment of Substrate Binding and Affinity Constants in Biochemical Systems

Beyond measuring catalytic activity, this compound is instrumental in quantifying the binding affinity between enzymes and their substrates or inhibitors. The dissociation constant (Kd), a measure of the affinity of a ligand for a protein, can be determined through titration experiments. core.ac.uktripod.com When this compound binds to a protein, its fluorescence properties, such as intensity or anisotropy, often change. acs.orgrupress.org

By systematically adding increasing concentrations of a ligand (the substrate or an inhibitor) to a solution containing the enzyme and this compound, one can observe the displacement of the fluorescent probe, leading to a change in the fluorescence signal. acs.orgresearchgate.net This change is then plotted against the ligand concentration, and the resulting binding curve can be fitted to an appropriate binding model (e.g., single-site or two-site) to calculate the Kd. core.ac.ukunige.ch

For example, studies on Na,K-ATPase have utilized 6-carboxyeosin to probe the substrate binding site. rupress.org The fluorescence of bound 6-carboxyeosin is significantly higher than that of the free form. rupress.org The addition of ligands like ADP, which compete for the same binding site, displaces the fluorescent probe, causing a decrease in fluorescence that can be used to determine the binding affinity of ADP. acs.orgresearchgate.net

The Michaelis-Menten constant (Km), which represents the substrate concentration at which an enzyme operates at half its maximum velocity, is another critical parameter in enzyme kinetics. bmglabtech.comlibretexts.org While direct measurement of Km often involves monitoring product formation, fluorescence binding assays with probes like this compound can provide complementary information about substrate affinity, which is a component of the Km value. libretexts.org

Below is an interactive table summarizing the use of this compound in biochemical assays:

| Assay Type | Principle | Key Parameters Determined | Example Enzyme |

| Enzyme Activity | Enzymatic cleavage of a non-fluorescent derivative (e.g., this compound diacetate) to yield fluorescent this compound. targetmol.comthermofisher.com | Vmax, kcat | Esterases, Cytochrome P450 isozymes targetmol.comthermofisher.com |

| Substrate Binding | Competition between a ligand and this compound for the enzyme's active site, leading to a change in fluorescence. acs.orgrupress.org | Kd, Ki | Na,K-ATPase rupress.org |

Probing Biomolecular Interactions and Conformations

The sensitivity of this compound's fluorescence to its local environment makes it an excellent probe for studying the intricate and dynamic interactions between biological macromolecules. Its applications extend to investigating protein-protein and protein-nucleic acid complexes, providing insights into their structure, function, and conformational changes.

Protein-Protein Interaction Studies (e.g., Na,K-ATPase binding sites)

This compound has been effectively used to study protein-protein interactions, with a notable example being its application in investigating the Na,K-ATPase. nih.gov This enzyme, crucial for maintaining ion gradients across cell membranes, is a complex of multiple subunits. acs.orgnih.gov Studies have shown that fluorone dyes, including this compound, can bind to Na,K-ATPase at multiple sites, providing a tool to monitor conformational changes and subunit interactions. core.ac.uknih.gov

Research combining fluorescence techniques and molecular docking has revealed that this compound binds to the large cytoplasmic loop (C45) of the Na,K-ATPase α-subunit, near the ATP-binding site. core.ac.uknih.gov This binding is sensitive to the presence of nucleotides like ATP, indicating that the probe can report on the conformational state of the enzyme's catalytic domain. acs.orgnih.gov Specifically, in the presence of ATP, which induces an "open" conformation of the C45 loop, this compound occupies a position directly within the ATP-binding pocket. nih.gov In the absence of ATP, the loop adopts a "closed" conformation, and the dye binds nearby. nih.gov

Furthermore, these fluorescent probes can be used to monitor interactions between the different subunits of the Na,K-ATPase. nih.gov For instance, binding sites have been identified on the extracellular part of the enzyme that are sensitive to the presence of Na+ or K+ ions, suggesting that these dyes can report on the ion-dependent intersubunit communications. nih.gov

The following table summarizes key findings from studies using this compound to probe Na,K-ATPase:

| Probe | Binding Site Location | Effect of Ligands | Information Gained |

| This compound | Cytoplasmic loop (C45) near ATP-binding site. core.ac.uknih.gov | Binding is sensitive to the presence of ATP. nih.gov | Reports on the conformational state (open/closed) of the nucleotide-binding domain. nih.gov |

| Fluorone Dyes (general) | Extracellular domains. nih.gov | Binding is sensitive to Na+ and K+ concentrations. nih.gov | Monitors ion-dependent interactions between enzyme subunits. nih.gov |

Investigations of Protein-Nucleic Acid Interactions

The interaction between proteins and nucleic acids is fundamental to the regulation of gene expression. nih.govnih.gov Fluorescent probes are invaluable for studying these dynamic processes. While direct examples of this compound being used in protein-nucleic acid interaction studies are less common in the provided search results, the principles of fluorescence spectroscopy with similar dyes are broadly applicable. nih.govfrontiersin.org

Oligonucleotides can be covalently labeled with fluorescent dyes like this compound derivatives (e.g., using a succinimidyl ester to react with primary amines). thermofisher.com These labeled nucleic acid fragments can then be used as probes in various assays. nih.gov When a protein binds to the fluorescently labeled nucleic acid, changes in the fluorescence signal—such as intensity, polarization (anisotropy), or lifetime—can occur. nih.govfrontiersin.org

Fluorescence anisotropy is a particularly powerful technique for these studies. frontiersin.org A small, fluorescently labeled DNA or RNA fragment will tumble rapidly in solution, resulting in low fluorescence anisotropy. frontiersin.org Upon binding to a much larger protein, the tumbling rate of the complex slows down significantly, leading to a measurable increase in anisotropy. frontiersin.org This change can be used to quantify the binding affinity (Kd) of the protein for the nucleic acid sequence. nih.govrefeyn.com

These techniques allow for the real-time monitoring of:

The affinity and specificity of transcription factors for their DNA binding sites. nih.gov

The assembly and disassembly of protein-nucleic acid complexes. thermofisher.com

Conformational changes in either the protein or the nucleic acid upon binding. frontiersin.org

The versatility of fluorescent probes like this compound and its derivatives provides a sensitive, quantitative, and dynamic window into the complex world of biomolecular interactions. thermofisher.commdpi.com

Photochemical and Photophysical Research Aspects of 5 6 Carboxyeosin

Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Studies

Role as a Photosensitizer in Photodynamic Research Models

5(6)-Carboxyeosin, a brominated analog of carboxyfluorescein, is recognized as a potent photosensitizer (PS) due to its high quantum yield for generating singlet oxygen. abcam.comchemicalbook.inchemicalbook.com Upon irradiation with light of a specific wavelength, photosensitizers can transition to an excited triplet state, which then transfers energy to molecular oxygen to produce cytotoxic reactive oxygen species (ROS), such as singlet oxygen. scholaris.capolimi.it This process is the foundation of photodynamic therapy (PDT), a therapeutic strategy that combines a photosensitizer, light, and oxygen to induce cell death. scholaris.canih.govplos.org

The efficiency of this compound as a singlet oxygen generator is noted to be approximately 19 times greater than that of fluorescein (B123965), making it a valuable tool in photodynamic research. abcam.com Its ability to generate ROS upon illumination allows it to be used in various experimental models to study the effects of oxidative stress and to induce targeted cell damage. scholaris.caabcam.cn The generation of ROS by photosensitizers like this compound can lead to the oxidation of essential biomolecules, including lipids, proteins, and nucleic acids, ultimately causing cell death. plos.org This mechanism is explored in research models for cancer treatment and antimicrobial therapies. nih.govplos.orgfrontiersin.org

Mechanistic Studies of Photoinduced Processes in Model Biological Systems

The study of photoinduced processes using this compound in model biological systems focuses on understanding the mechanisms of ROS-mediated damage. plos.org When activated by light, this compound initiates photochemical reactions that produce ROS, which are highly reactive molecules containing oxygen. nih.govfrontiersin.org These ROS can include singlet oxygen and other species that play significant roles in cellular signaling, homeostasis, and, at high concentrations, cellular damage. nih.gov

In model systems, researchers utilize this compound to investigate how light-induced oxidative stress affects cellular components and functions. plos.orgmdpi.com For instance, studies have explored the photoinduced membrane damage in bacteria. plos.org These investigations reveal that the photosensitizer, when localized at the bacterial cell wall or lipid bilayers, generates ROS upon irradiation, leading to membrane damage through oxidation. plos.org This damage can be further amplified by other molecules, such as antimicrobial peptides, leading to accelerated cell lysis. plos.org Such mechanistic studies are crucial for designing more effective photodynamic therapies. researchgate.netmdpi.comacs.org

Photodynamic Inactivation Applications in Experimental Systems

Development and Study of Antimicrobial Peptide Conjugates for Bacterial Inactivation

To enhance the efficacy and selectivity of photodynamic inactivation (PDI) against bacteria, this compound has been conjugated to antimicrobial peptides (AMPs). plos.orgmdpi.comnih.gov AMPs are a class of peptides known for their ability to selectively bind to and disrupt microbial membranes. mdpi.comnih.govmdpi.com By linking this compound to an AMP, the resulting conjugate can specifically target bacteria. mdpi.comnih.gov

One notable example is the conjugation of this compound (as eosin (B541160) Y) to the N-terminus of the antimicrobial peptide (KLAKLAK)₂. plos.orgmdpi.comnih.gov Research has shown that while the individual components (eosin Y or the peptide alone) exhibit little to no antibacterial effect, the conjugate is highly effective at killing both Gram-positive and Gram-negative bacteria upon light exposure. abcam.commdpi.comnih.gov The AMP component facilitates the binding of the photosensitizer to the bacterial cell, and subsequent irradiation leads to localized ROS production and enhanced membrane damage, resulting in efficient bacterial inactivation. plos.orgrsc.org This synergistic action makes these conjugates promising agents for combating drug-resistant pathogens. polimi.itkyoto-u.ac.jpnih.govmdpi.com

| Conjugate | Target Bacteria | Key Finding | Reference |

|---|---|---|---|

| Eosin-(KLAKLAK)₂ | E. coli and S. aureus | Conjugate promotes binding to bacterial cell walls, and light irradiation results in membrane damage from both Type I & II photodynamic products, leading to accelerated membrane lysis. | plos.org |

| Eosin Y-(KLAKLAK)₂ | Gram-positive and Gram-negative bacteria | At a concentration of 1 µM, the conjugate killed 99% of tested bacteria upon irradiation, whereas the individual components were ineffective. | mdpi.comnih.gov |

Photoablation Techniques in Cellular Research and Tissue Engineering

In cellular research, derivatives of this compound are employed in photoablation techniques. thermofisher.com Photoablation is a method used to precisely eliminate specific cells or tissues by using light-induced damage. biorxiv.orgnih.gov Carboxyeosin diacetate succinimidyl ester, a derivative of this compound, is used for this purpose. thermofisher.comthermofisher.com This compound can be loaded into cells, and upon cleavage of its acetate (B1210297) groups by intracellular esterases, it becomes fluorescent and serves as a photosensitizer. thermofisher.com

Subsequent irradiation with light of an appropriate wavelength can induce localized cell death, allowing researchers to study cellular dynamics, tissue regeneration, and the consequences of removing specific cells from a population. biorxiv.orgnih.gov This precise control is valuable in developmental biology and tissue engineering, where understanding the role of individual cells is critical. nih.govresearchgate.netmdpi.comotago.ac.nz For example, photoablation can be used to create reproducible wounds in tissues to study signaling pathways involved in healing. biorxiv.org

Spectroscopic Characterization in Research Environments

The utility of this compound in various research applications is underpinned by its distinct spectroscopic properties. researchgate.netresearchgate.netrsc.orgnih.gov As a fluorescent dye, its absorption and emission characteristics are key to its function as a probe and photosensitizer. researchgate.netresearchgate.netcore.ac.uk

The diacetate form of this compound is non-fluorescent until its acetate groups are hydrolyzed by intracellular esterases. thermofisher.com The resulting product, this compound, exhibits absorption and fluorescence spectra that are sensitive to its environment. In a pH 9 buffer, it has an absorption maximum (Abs) at approximately 519 nm and an emission maximum (Em) at 542 nm. thermofisher.com Other studies have reported slightly different values, with an emission maximum at 540 nm. core.ac.uk These spectral properties allow for its detection and use in fluorescence microscopy and flow cytometry. thermofisher.com The interaction of this compound with biological molecules, such as proteins, can lead to changes in its fluorescence intensity and lifetime, providing insights into binding events and molecular interactions. core.ac.uk

| Property | Value | Condition | Reference |

|---|---|---|---|

| Absorption Maximum (Abs) | ~519 nm | pH 9 buffer | thermofisher.com |

| Emission Maximum (Em) | 542 nm | pH 9 buffer | thermofisher.com |

| Emission Maximum (Em) | 540 nm | - | core.ac.uk |

| Molar Extinction Coefficient (EC) | 100,000 cm⁻¹M⁻¹ | pH 9 buffer | thermofisher.com |

| Mean Fluorescence Lifetime (Free) | 1.22 ± 0.05 ns | - | core.ac.uk |

Fluorescence Spectroscopy for Quantitative Data Acquisition

Fluorescence spectroscopy is a powerful and widely used technique for the quantitative analysis of fluorescent molecules like this compound. This method relies on the principle that the intensity of the emitted fluorescence is directly proportional to the concentration of the fluorophore over a certain range. The high sensitivity of fluorescence spectroscopy allows for the detection and quantification of this compound and its conjugates at very low concentrations. jasco-global.com

The process involves exciting the sample with a specific wavelength of light and measuring the intensity of the emitted light at a longer wavelength. For this compound, the excitation maximum is approximately 492 nm, and the emission maximum is around 517 nm in a 0.1 M Tris buffer at pH 8.0. sigmaaldrich.comsigmaaldrich.com However, these values can be influenced by environmental factors such as solvent polarity, pH, and temperature. jasco-global.com

Quantitative studies often involve the creation of a calibration curve, where the fluorescence intensity of a series of solutions with known concentrations of this compound is measured. sapub.org This curve is then used to determine the concentration of an unknown sample by measuring its fluorescence intensity. It is crucial to ensure that the measurements are taken within the linear range of the calibration curve to maintain accuracy. sapub.org

Research has shown that this compound can be used to label biomolecules, and fluorescence spectroscopy can then be employed to quantify the labeled materials. For instance, the fluorescence intensity of this compound conjugated to bovine serum albumin (BSA) has been used to study the properties of the conjugate. muni.cz It was observed that the conjugation to the protein resulted in a decrease in the fluorescence quantum yield. muni.cz

Table 1: Spectroscopic Properties of this compound

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | 492 nm | 0.1 M Tris, pH 8.0 | sigmaaldrich.comsigmaaldrich.com |

| Emission Maximum (λem) | 517 nm | 0.1 M Tris, pH 8.0 | sigmaaldrich.comsigmaaldrich.com |

| Excitation Maximum (λex) | 525 nm | Not specified | d-nb.info |

| Emission Maximum (λem) | 560 nm | Not specified | d-nb.info |

| Molar Absorptivity (ε) | Not specified | Not specified | |

| Fluorescence Quantum Yield (Φf) | 0.48 | Conjugated to BSA | muni.cz |

Note: The spectroscopic properties of fluorescent dyes can vary depending on the solvent, pH, and other environmental factors. The data presented here are from specific studies and may differ under other conditions.

Quenching Experiments and Fluorescence Lifetime Measurements in Interaction Studies

Fluorescence quenching experiments and lifetime measurements are invaluable tools for investigating the interactions of this compound with other molecules and for probing its local environment. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. wikipedia.org This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). wikipedia.org

In a typical quenching experiment, the fluorescence intensity of this compound is measured in the presence of increasing concentrations of a quencher molecule. The data is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration. uzh.ch This analysis can provide information about the accessibility of the fluorophore to the quencher and the nature of the quenching process. For example, iodide has been used as a dynamic fluorescence quencher for this compound, and the calculated apparent bimolecular quenching constant provides insights into the steric accessibility of the dye. core.ac.uk

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be affected by its molecular environment and interactions with other molecules. uzh.ch Time-resolved fluorescence spectroscopy, such as time-correlated single-photon counting (TCSPC), is used to measure fluorescence lifetimes. core.ac.uk

Studies have shown that the fluorescence lifetime of this compound can change upon interaction with other molecules. For instance, the mean fluorescence lifetime of free this compound was determined to be 1.22 ± 0.05 ns. core.ac.uk When interacting with Na,K-ATPase, the fluorescence decay required three exponentials to be fitted, with a mean fluorescence lifetime of 1.49 ns. core.ac.uk This change in lifetime indicates a direct interaction between the dye and the protein.

Concentration quenching is another important phenomenon where the fluorescence intensity decreases at high concentrations of the dye. This can be due to the formation of non-fluorescent dimers and energy transfer from a monomer to a dimer. nih.gov

Table 2: Fluorescence Lifetime and Quenching Data for this compound

| System | Fluorescence Lifetime (τ) | Quencher | Quenching Constant (Ksv) | Reference |

| Free this compound | 1.22 ± 0.05 ns | - | - | core.ac.uk |

| This compound with Na,K-ATPase | 1.49 ns (mean) | - | - | core.ac.uk |

| This compound | Not specified | Iodide | Not specified | core.ac.uk |

Note: Fluorescence lifetime and quenching parameters are highly dependent on the specific experimental conditions, including the solvent, temperature, and the nature of the interacting molecules.

Mechanistic Studies on Calcium Homeostasis and Ion Transport Utilizing 5 6 Carboxyeosin

5(6)-Carboxyeosin as a Research Tool for Plasma Membrane Ca2+-ATPase (PMCA) Inhibition

This compound is a valuable tool for researchers studying the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining cellular calcium balance. researchgate.net This fluorescent dye and its derivatives, such as this compound diacetate succinimidyl ester (CEDA-SE), act as potent and selective inhibitors of PMCA. nih.gov This inhibitory action allows scientists to investigate the specific roles of PMCA in various physiological processes by observing the effects of its blockade. researchgate.net

Elucidation of PMCA Function in Cellular Calcium Regulation

The fundamental role of PMCA is to actively transport calcium ions (Ca2+) out of the cell, a process that requires energy in the form of ATP. pancreapedia.orgphysiology.org By doing so, PMCA helps maintain the low intracellular calcium concentrations that are essential for normal cell function. pancreapedia.org The pump has a high affinity for Ca2+, enabling it to fine-tune calcium levels. physiology.org

Inhibition of PMCA by this compound leads to an increase in the resting intracellular calcium concentration. nih.govnih.govjneurosci.org This demonstrates the pump's critical role in setting the basal calcium level within cells. nih.gov Studies using this inhibitor have shown that PMCA is not only responsible for maintaining resting calcium levels but also for extruding calcium that enters the cell during signaling events, thereby contributing to the restoration of calcium homeostasis. nih.govnih.gov For instance, in platelets, inhibition of PMCA with carboxyeosin elevates basal intracellular Ca2+ and modifies calcium levels following activation. ahajournals.org

The activity of PMCA itself is regulated by various factors, including the calcium-binding protein calmodulin. pancreapedia.org Different isoforms of PMCA exist, and they exhibit distinct regulatory properties and are expressed in various cell types, suggesting specialized roles in calcium regulation. researchgate.net For example, PMCA isoforms 1 and 4 are found in all cells of pancreatic islets, while other isoforms have more restricted expression. pancreapedia.org

Impact on Calcium Transients and Neuronal Function in in vitro Models

In neuronal models, the application of this compound has provided significant insights into the role of PMCA in neuronal health and function. Inhibition of PMCA in cultured spinal cord neurons leads to a delay in the clearance of calcium transients that are induced by depolarization. nih.gov This delayed clearance is a direct consequence of the cell's reduced ability to extrude calcium. nih.gov

Prolonged inhibition of PMCA activity with this compound has been shown to be detrimental to neuronal survival. nih.gov The sustained elevation of intracellular calcium can trigger damaging processes, including neuritic damage and the activation of caspase-3, an enzyme involved in apoptosis or programmed cell death. nih.gov This suggests that proper PMCA function is essential for preventing calcium-induced neurotoxicity. nih.gov

Specifically, motor neurons appear to be particularly sensitive to the blockade of PMCA activity. nih.gov In these neurons, the elevations in intracellular calcium following depolarization fail to return to baseline levels in the presence of carboxyeosin, indicating a heavy reliance on PMCA for calcium extrusion. nih.gov This vulnerability highlights the critical role of PMCA in maintaining the function and viability of specific neuronal populations. nih.gov

| Cell Type | Effect of this compound | Research Finding |

| Spinal Cord Neurons | Delayed clearance of depolarization-induced calcium transients. nih.gov | Most spinal cord neurons depend on PMCA for effective calcium clearance. nih.gov |

| Spinal Cord Neurons | Neuronal death, preceded by neuritic damage and caspase-3 activation. nih.gov | PMCA activity is crucial for neuronal survival. nih.gov |

| Motor Neurons | Elevated intracellular calcium levels do not return to basal values after depolarization. nih.gov | Motor neurons are highly sensitive to PMCA inhibition. nih.gov |

Investigations into Sperm Chemotaxis Research Models using this compound

Chemotaxis, the directed movement of cells in response to a chemical gradient, is a crucial process in sperm fertilization. nih.gov Research in various species has identified specific chemoattractants that guide sperm toward the egg. nih.govnih.gov The underlying mechanism often involves changes in intracellular calcium concentration, which in turn modulates the sperm's flagellar movement. nih.govresearchgate.net

In the ascidian, Ciona intestinalis, a sperm-activating and -attracting factor (SAAF) acts as a chemoattractant. nih.govcore.ac.ukresearchgate.net Studies have identified the plasma membrane Ca2+-ATPase (PMCA) as a potential receptor for SAAF. nih.govcore.ac.uk When sperm are pre-treated with this compound diacetate (CEDA), an inhibitor of PMCA, their chemotactic behavior towards SAAF is significantly impaired. researchgate.netcore.ac.uk This suggests that PMCA-mediated calcium efflux is a key component of the chemotactic response in these sperm. researchgate.netcore.ac.uk

Similarly, in sea urchin sperm, PMCA is concentrated in the head's plasma membrane and plays a role in maintaining low intracellular calcium levels, which is necessary for proper flagellar motility. nih.gov Treatment of sea urchin sperm with this compound leads to elevated intracellular calcium and a loss of motility, further underscoring the importance of PMCA in sperm function. nih.gov In mice, the specific PMCA4 isoform, which is highly expressed in the sperm tail, is essential for sperm motility and male fertility. uni.lu Inhibition of PMCA in wild-type mouse sperm with a carboxyeosin derivative was shown to reduce motility, mimicking the phenotype of PMCA4-deficient mice. uni.lu

| Organism | Effect of this compound Derivative | Research Finding |

| Ascidian (Ciona intestinalis) | Inhibition of chemotactic behavior toward SAAF. researchgate.netcore.ac.uk | PMCA is involved in the chemotactic response. core.ac.uk |

| Sea Urchin | Elevation of intracellular Ca2+ and loss of flagellar motility. nih.gov | PMCA is crucial for maintaining low intracellular Ca2+ and sperm motility. nih.gov |

| Mouse | Reduced sperm motility. uni.lu | PMCA4 is a key regulator of sperm function and intracellular Ca2+ levels. uni.lu |

Role in Studying Sarcolemmal Ca2+-ATPase Activity in Myocyte Models

In cardiac myocytes, the sarcolemmal Ca2+-ATPase, a type of PMCA, contributes to the regulation of intracellular calcium concentration ([Ca2+]i). nih.govoup.com While the Na+-Ca2+ exchanger is a major pathway for calcium extrusion in these cells, the sarcolemmal Ca2+-ATPase also plays a significant role, particularly in setting the resting [Ca2+]i and influencing the relaxation phase of the cardiac cycle. nih.govahajournals.org

The use of this compound as a specific inhibitor of the sarcolemmal Ca2+-ATPase has been instrumental in delineating its contribution to myocyte calcium handling. nih.govnih.gov In rat ventricular myocytes, inhibition of the ATPase with carboxyeosin leads to an increase in resting [Ca2+]i and slows the rate of relaxation of the systolic calcium transient. nih.gov This indicates that the pump is active even under normal physiological conditions and contributes to calcium removal from the cytoplasm. nih.gov

Furthermore, in studies where the Na+-Ca2+ exchanger is inhibited, the role of the sarcolemmal Ca2+-ATPase in maintaining calcium homeostasis becomes even more critical. nih.gov In the absence of Na+-Ca2+ exchange, the ATPase is the primary mechanism for calcium extrusion. nih.gov Research on ventricular myocytes from post-myocardial infarction rat hearts has shown that the ability of PMCA to transport Ca2+ progressively decreases, which may contribute to alterations in myocyte contractility. oup.com Carboxyeosin was used in these studies to probe the function of the PMCA. oup.com Similarly, studies on developing rat ventricular myocytes suggest that the sarcolemmal Ca2+-ATPase has an apparently increased role in calcium transport in neonatal cells compared to adults. physiology.org

| Myocyte Model | Effect of this compound | Research Finding |

| Rat Ventricular Myocytes | Increased resting [Ca2+]i and slowed relaxation of systolic Ca2+ transient. nih.gov | Sarcolemmal Ca2+-ATPase contributes to Ca2+ removal under physiological conditions. nih.gov |

| Rat Ventricular Myocytes (Na+-free) | Prevents the secondary decay of [Ca2+]i. nih.gov | Sarcolemmal Ca2+-ATPase is essential for [Ca2+]i homeostasis in the absence of Na+-Ca2+ exchange. nih.gov |

| Post-Myocardial Infarction Rat Ventricular Myocytes | The effect of carboxyeosin on shortening amplitude was absent at 1 and 3 months post-MI. oup.com | The transporting function of PMCA is progressively diminished after myocardial infarction. oup.com |

| Neonatal Rat Ventricular Myocytes | Significant increase in diastolic [Ca2+]i and caffeine-induced Ca2+ transient amplitude (in 0Na+, 0Ca2+ solution). physiology.org | Sarcolemmal Ca2+-ATPase transport is apparently increased in neonatal myocytes. physiology.org |

Advanced Methodological Integrations and Emerging Research Avenues

Integration with Chromatography for Analytical Method Development

The integration of 5(6)-Carboxyeosin and its derivatives with High-Performance Liquid Chromatography (HPLC) is fundamental for ensuring purity, developing analytical methods, and quantifying the compound in complex mixtures. Given its inherent fluorescence, HPLC coupled with a fluorescence detector (HPLC-FLD) is an exceptionally sensitive and selective method for analysis. encyclopedia.pubthermofisher.com The optimization of HPLC procedures for fluorescent analytes like this compound involves a systematic adjustment of several key parameters to achieve optimal separation, peak resolution, and signal-to-noise ratio. thermofisher.com

The process begins with the selection of an appropriate stationary phase, typically a reversed-phase column such as an octadecyl silica (B1680970) (C18) column, which is effective for separating moderately polar compounds like carboxyeosin from non-polar and highly polar impurities. encyclopedia.pub The composition of the mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then meticulously optimized. encyclopedia.pub Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities.

A critical aspect of optimizing HPLC-FLD methods is the tuning of the fluorescence detector's excitation and emission wavelengths to match the spectral properties of the analyte. For this compound, which has absorption and emission maxima in the visible range (approx. 519 nm and 542 nm, respectively), the detector must be set accordingly to maximize sensitivity and minimize background interference. thermofisher.com Other parameters such as mobile phase pH, column temperature, and flow rate are also adjusted to fine-tune the separation. encyclopedia.pub For instance, adjusting the pH can alter the ionization state of the carboxylic acid group on carboxyeosin, thereby affecting its retention time and peak shape.

Table 1: Key Parameters for HPLC Method Optimization for this compound

| Parameter | Objective | Typical Starting Conditions & Considerations |

|---|---|---|

| Stationary Phase | Achieve good retention and selectivity. | C18 or C8 reversed-phase column; particle size 3-5 µm. |

| Mobile Phase | Elute the analyte with good peak shape and resolution. | Acetonitrile/Methanol and buffered water (e.g., phosphate (B84403) or acetate (B1210297) buffer). |

| Elution Mode | Separate a mixture of compounds with varying polarities. | Gradient elution is generally preferred over isocratic for complex samples. encyclopedia.pub |

| Flow Rate | Optimize analysis time and separation efficiency. | 0.5-1.5 mL/min for standard analytical columns. |

| Column Temperature | Improve peak shape and reproducibility. | 25-40 °C; controlling temperature enhances retention time stability. encyclopedia.pub |

| Detection (FLD) | Maximize sensitivity and selectivity. | Excitation λ ≈ 519 nm; Emission λ ≈ 542 nm. Wavelengths must be optimized. thermofisher.com |